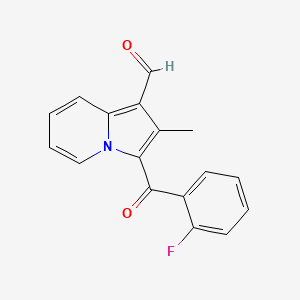3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
CAS No.:
Cat. No.: VC17521734
Molecular Formula: C17H12FNO2
Molecular Weight: 281.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H12FNO2 |
|---|---|
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | 3-(2-fluorobenzoyl)-2-methylindolizine-1-carbaldehyde |
| Standard InChI | InChI=1S/C17H12FNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3 |
| Standard InChI Key | IZBWCYDETWRQEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde features a bicyclic indolizine core (a fused pyrrole-pyridine system) with three distinct substituents (Figure 1):
-
Position 1: A carbaldehyde group (–CHO), which serves as a reactive handle for further derivatization .
-
Position 2: A methyl group (–CH₃), contributing steric bulk and modulating electronic effects .
-
Position 3: A 2-fluoro-benzoyl moiety (–COC₆H₄F), introducing strong electron-withdrawing character and potential for π-π stacking interactions .
The IUPAC name reflects these substituents’ positions and prioritizes the carbaldehyde group as the principal functional group.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃FNO₂ |
| Molecular Weight | 297.3 g/mol |
| Substituent Configuration | 1-Carbaldehyde, 2-Methyl, 3-(2-Fluoro-benzoyl) |
Synthetic Methodologies
[3+2] Annulation Strategies
Recent advances in indolizine-carbaldehyde synthesis, such as the stereoauxiliary aminocatalytic approach using β-D-glucosamine , provide a template for constructing the target compound. This method involves:
-
Substrate Preparation: α,β-Unsaturated aldehydes (e.g., cinnamaldehyde derivatives) react with acyl pyridines.
-
Catalytic Cycle: β-Anomers of aminosugars facilitate enantioselective [3+2] annulation via hydrogen-bonding interactions, yielding trisubstituted indolizine-2-carbaldehydes .
For 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde, modifying the acyl pyridine precursor to include a 2-fluoro-benzoyl group and adjusting the α,β-unsaturated aldehyde to incorporate a methyl substituent could achieve the desired product.
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Aminocatalysis | 72–85 | Enantioselectivity, one-pot | Requires β-anomer catalysts |
| Palladium Cross-Coupling | 60–75 | Late-stage functionalization | Limited to specific R groups |
Physicochemical Properties
Solvatochromism and Intramolecular Charge Transfer (ICT)
Analogous Seoul-Fluor derivatives exhibit solvent-dependent fluorescence due to ICT between electron-donating (e.g., –CH₃) and electron-withdrawing groups (e.g., –COC₆H₄F) . Computational studies suggest that the 2-fluoro-benzoyl group in the target compound creates a polarized excited state, with HOMO localized on the indolizine core and LUMO on the benzoyl moiety (Figure 2) .
Spectroscopic Profiles
-
¹H NMR: The methyl group at position 2 appears as a singlet (~δ 2.4 ppm), while the aldehyde proton resonates near δ 10.1 ppm .
-
IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of benzoyl) and ~2800 cm⁻¹ (C–H aldehyde) .
Table 3: Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 10.1 (s, 1H) | Aldehyde proton |
| δ 8.2–7.4 (m, 4H) | Aromatic protons | |
| IR | 1702 cm⁻¹ | Benzoyl C=O stretch |
Functional Applications
Fluorescent Bioprobes
The carbaldehyde group enables conjugation to biomolecules (e.g., antibodies), while the fluorobenzoyl moiety enhances photostability . Similar indolizines show emission maxima tunable between 450–600 nm, making the target compound a candidate for bioimaging .
Challenges and Future Directions
Synthetic Optimization
Introducing the 2-fluoro-benzoyl group requires careful control to avoid side reactions during annulation. Catalytic systems employing chitosan-derived polymers could improve yields in aqueous media.
Property Modulation
Systematic variation of substituents (e.g., replacing –CH₃ with bulkier groups) may enhance quantum yields or red-shift emission wavelengths .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume